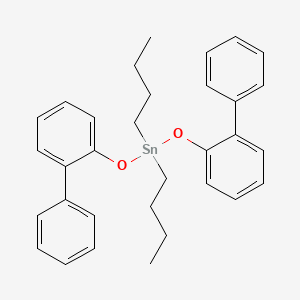
Dibutylbis(2-phenylphenoxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylbis(2-phenylphenoxy)stannane is an organotin compound with the molecular formula C32H36O2Sn and a molecular weight of 571.34 g/mol . It is characterized by the presence of two phenylphenoxy groups and two butyl groups attached to a central tin atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutylbis(2-phenylphenoxy)stannane can be synthesized through the reaction of dibutyltin dichloride with 2-phenylphenol in the presence of a base. The reaction typically involves the following steps:
- Dissolving dibutyltin dichloride in an appropriate solvent such as toluene.
- Adding 2-phenylphenol and a base, such as sodium hydroxide, to the solution.
- Heating the mixture under reflux conditions to facilitate the reaction.
- Isolating the product through filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Dibutylbis(2-phenylphenoxy)stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenylphenoxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides and phenylphenol derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Dibutylbis(2-phenylphenoxy)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of dibutylbis(2-phenylphenoxy)stannane involves its interaction with molecular targets such as enzymes and cellular components. The compound can inhibit enzyme activity by binding to the active sites, thereby preventing substrate binding and subsequent reactions. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dilaurate: Another organotin compound with similar applications in catalysis and stabilization.
Dibutyltin dichloride: A precursor in the synthesis of dibutylbis(2-phenylphenoxy)stannane.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of phenylphenoxy groups enhances its stability and reactivity compared to other organotin compounds .
Properties
CAS No. |
52722-81-3 |
|---|---|
Molecular Formula |
C32H36O2Sn |
Molecular Weight |
571.3 g/mol |
IUPAC Name |
dibutyl-bis(2-phenylphenoxy)stannane |
InChI |
InChI=1S/2C12H10O.2C4H9.Sn/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-3-4-2;/h2*1-9,13H;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
RUHWMIHFLXBLBS-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC1=CC=CC=C1C2=CC=CC=C2)OC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate](/img/structure/B13939404.png)
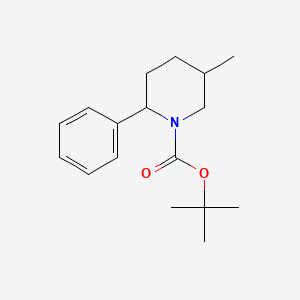
![Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-](/img/structure/B13939418.png)
![Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13939426.png)
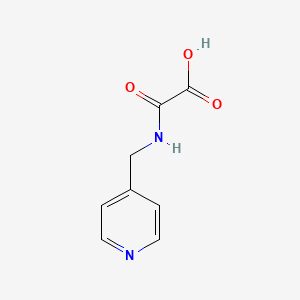
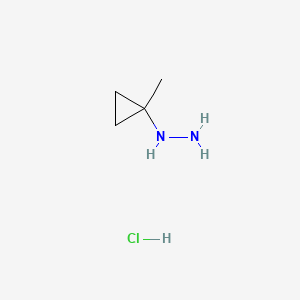
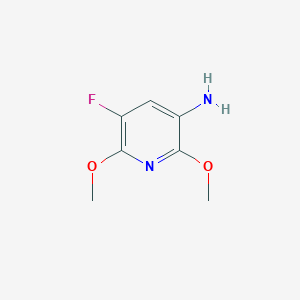
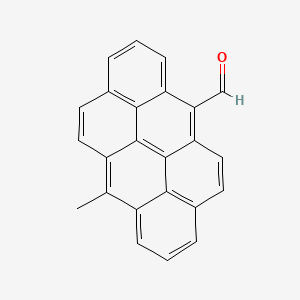
![Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B13939444.png)

![2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde](/img/structure/B13939454.png)
![2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]-](/img/structure/B13939458.png)
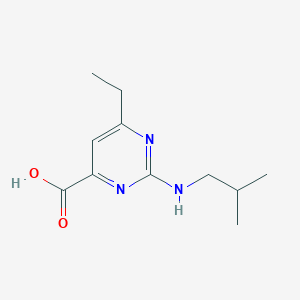
![Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B13939482.png)
